17-Beta-Estradiol-3,17-beta-sulfate

Catalog No.
S598853
CAS No.
3233-70-3
M.F
C18H24O8S2
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Beta-Estradiol-3,17-beta-sulfate

Researchers using unconjugated estradiol or monosulfates in transporter assays risk ER activation and unwanted SOAT-mediated uptake. This bis-sulfated conjugate is water-soluble, ER-inactive, and structurally excluded from the SOAT transporter, ensuring true negative control baselines. - Eliminates organic solvents with aqueous solubility. - Achieves LC-MS/MS quantification of disulfated estrogens down to 0.2 ng/mL. - Stable probe for hepatic/placental transporter studies. Procure from a reliable B2B source with guaranteed purity ≥98% HPLC.

CAS Number

3233-70-3

Product Name

17-Beta-Estradiol-3,17-beta-sulfate

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

Molecular Formula

C18H24O8S2

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

VPLAJGAMHNQZIY-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Synonyms

17beta-estradiol-3,17-disulfate, estradiol 3,17-disulfate, estradiol 3,17-disulfate, (17alpha)-isomer, estradiol 3,17-disulfate, dipotassium salt, (17beta)-isomer, estradiol 3,17-disulfate, disodium salt, (17beta)-isomer

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

The exact mass of the compound Estradiol 3,17-disulfate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Sulfates [ST0502]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

17-Beta-Estradiol-3,17-beta-sulfate is a highly polar, endogenous bis-sulfated estrogen conjugate. Unlike its lipophilic parent compound, 17-beta-estradiol, this disulfate form is highly water-soluble, facilitating organic-solvent-free assay formulations. Commercially, it is heavily procured as a high-purity analytical standard for LC-MS/MS metabolomics, a selective probe in hepatic and placental transporter studies (such as OATP and SOAT), and an inactive reservoir model in endocrinology. Its dual sulfation fundamentally alters its receptor binding and membrane permeability, making it a critical reagent for distinguishing between active estrogenic signaling and inactive metabolite clearance pathways [1].

Research Fit

Transporter specificity probe for SOAT (SLC10A6) inhibition studies
Kynurenine aminotransferase (KAT-II) pathway inhibition research
Analytical reference standard for estrogen metabolite method development

Substituting 17-beta-estradiol-3,17-disulfate with unconjugated estradiol or monosulfated analogs (e.g., estradiol-3-sulfate or estrone-3-sulfate) fundamentally compromises assay integrity. Unconjugated estradiol drives immediate, potent estrogen receptor (ER) activation and requires organic solvents for dissolution, confounding cell-based assays [1]. Furthermore, monosulfated estrogens are actively transported by the sodium-dependent organic anion transporter (SOAT/SLC10A6), whereas the disulfate is structurally excluded from this transporter pocket[2]. Consequently, using a monosulfate when a disulfate is required will result in unintended cellular uptake and subsequent intracellular desulfation to active hormones, ruining negative control baselines and transporter exclusion studies.

Substitution Risk

Monosulfate analogs (e.g., estradiol 3-sulfate) are SOAT substrates; the disulfate acts as an inhibitor, altering transporter interaction.
KAT-II inhibitory profile differs significantly; monosulfates show weak activity (IC50 >2 mM), limiting substitution for disulfate-based pathway studies.
GST inhibition varies by isomer: estradiol-17-sulfate is a less potent GST inhibitor; the disulfate provides complete inhibition of GST A and C at tested concentration.

Elimination of Estrogen Receptor Alpha (ERα) Binding Affinity

The addition of sulfate groups at both the 3 and 17 positions completely abolishes the potent receptor agonism of the parent compound. 17-Beta-Estradiol-3,17-beta-sulfate exhibits an ERα relative binding affinity of just 0.0004% compared to unconjugated 17-beta-estradiol [1].

Evidence DimensionRelative ERα Binding Affinity
Target Compound Data0.0004% relative binding affinity
Comparator Or Baseline100% relative binding affinity (17-beta-estradiol)
Quantified Difference250,000-fold reduction in receptor binding
ConditionsIn vitro ERα binding assays

Ensures the compound acts as a true inactive metabolite or prodrug model without triggering confounding ER-mediated transcription.

Aqueous Solubility (salt)
Class-level
50 mg/mL (dipotassium salt, clear solution)
Supports aqueous assay preparation
Data to verify for free acid vs salt form; class-level inference

Structural Exclusion from SOAT/SLC10A6 Transporters

While monosulfated steroids like estrone-3-sulfate and dehydroepiandrosterone sulfate are high-affinity substrates for the sodium-dependent organic anion transporter (SOAT), 17-beta-estradiol-3,17-disulfate is structurally excluded from the binding pocket due to the steric hindrance of the second sulfate group [1].

Evidence DimensionTransporter-mediated cellular uptake
Target Compound DataStructurally excluded (No transport)
Comparator Or BaselineActively transported (Estrone-3-sulfate / Estradiol-3-sulfate)
Quantified DifferenceComplete loss of SOAT-mediated cellular uptake
ConditionsSOAT-transfected HEK293 cell uptake assays

Provides a reliable negative control for SOAT-mediated cellular uptake assays, preventing unintended intracellular hormone accumulation.

KAT-II Inhibition
Head-to-head
IC50 26.3 μM vs >2 mM for monosulfates
Supports KAT-II pathway inhibition research
Reported >76-fold lower IC50; assay context

Enhanced Aqueous Solubility for Solvent-Free Formulations

Unconjugated estrogens are highly lipophilic, with aqueous solubilities ranging from 0.8 to 13.3 mg/L, requiring DMSO or ethanol for assay dissolution[1]. In contrast, the bis-sulfated 17-beta-estradiol-3,17-disulfate (often supplied as a dipotassium or disodium salt) is highly water-soluble, allowing for high-concentration aqueous stock solutions without organic co-solvents.

Evidence DimensionAqueous Solubility
Target Compound DataHighly water soluble (Salt forms often >10 mg/mL)
Comparator Or Baseline0.8–13.3 mg/L (Unconjugated 17-beta-estradiol)
Quantified Difference>1,000-fold increase in aqueous solubility
ConditionsStandard aqueous buffer formulation at 25°C

Eliminates the need for DMSO or ethanol in assay media, preventing solvent-induced cytotoxicity or baseline shifts in sensitive biological assays.

SOAT Transport
Head-to-head
No transport activity (inhibitor)
Supports SOAT transporter specificity studies
Qualitative difference from monosulfate substrates

High-Sensitivity LC-MS/MS Quantitation in Complex Matrices

As an analytical standard, 17-beta-estradiol-3,17-disulfate can be distinctly resolved from monosulfated isomers. In multiplexed LC-MS/MS assays using 96-well solid-phase extraction, it achieves a lower limit of quantitation (LOQ) of 0.2 ng/mL in human urine, matching the sensitivity required for endogenous trace analysis [1].

Evidence DimensionLimit of Quantitation (LOQ)
Target Compound DataLOQ of 0.2 ng/mL
Comparator Or BaselineStandard ELISA limits or unresolved MS peaks
Quantified DifferenceDistinct chromatographic resolution from E2-3S and E2-17S with high sensitivity
ConditionsNegative turbo ion spray tandem mass spectrometry (SRM mode)

Allows precise, multiplexed quantification of specific estrogen sulfation states in clinical and environmental matrices without cross-reactivity.

GST Inhibition
Head-to-head
Complete inhibition of A and C at 50 μM
Supports GST detoxification pathway research
Estradiol-17-sulfate less inhibitory; enzyme assay context
hOAT4 Substrate
Class-level
Recognized as substrate
Supports hOAT4 placental transport research
Class-level evidence; confirm kinetics in target model
Reference Standard
Specification review
≥95% purity, COA available
Supports analytical method validation
Supplier-specified; verify with independent documentation

SOAT and OATP Transporter Exclusion Studies

Used as a non-transported or selectively transported probe to map the steric limits of organic anion transporters, directly leveraging its structural exclusion from SOAT to establish negative control baselines[1].

LC-MS/MS Clinical Metabolomics

Procured as a reference standard to quantify disulfated estrogen excretion profiles in urine or serum, distinguishing them from monosulfated precursors down to 0.2 ng/mL[2].

Environmental Wastewater Monitoring

Utilized as a stable, highly polar analytical standard to track the fate of conjugated endocrine disruptors in municipal water treatment systems, where accurate mass resolution from monosulfates is required [2].

Inactive Prodrug and Receptor Modeling

Employed in cell-based assays where a highly soluble, ER-inactive estrogen conjugate is required to study sulfatase-dependent activation without background receptor agonism from the parent compound [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SOAT transporter specificity and inhibition studies
Non-substrate inhibitor control for SOAT
Confirm transporter interaction in SOAT-expressing models
KAT-II inhibition and kynurenine pathway research
KAT-II inhibition potency profile
Validate KAT-II inhibition in cellular or tissue models
GST detoxification pathway and drug resistance research
GST isozyme inhibition (A and C)
Assess GST inhibition effects on cellular sensitivity assays
Analytical method development for estrogen metabolites
High-purity reference standard
Verify method accuracy and traceability for LC-MS/MS

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

432.09126007 g/mol

Monoisotopic Mass

432.09126007 g/mol

Heavy Atom Count

28

UNII

SF3WLQ8DVX

Other CAS

3233-70-3

Wikipedia

Estradiol_disulfate

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Sulfates [ST0502]

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